molecular formula C11H14N2O2 B13299273 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13299273
M. Wt: 206.24 g/mol
InChI Key: KORKKUSUIYRLSX-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a functionalized tetrahydroquinoline derivative offered exclusively for research purposes. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active compounds and synthetic pharmaceuticals . This particular compound features an aminomethyl group at the 4-position of the core structure, making it a valuable and versatile building block for the synthesis of novel molecular entities, such as N-Mannich bases, via one-pot multicomponent reactions . Researchers can leverage this compound to develop new therapeutic agents, as tetrahydroquinoline derivatives have demonstrated a broad spectrum of biological activities in scientific studies. These activities include significant antioxidant, α-amylase enzyme inhibitory, anti-inflammatory, and anti-proliferative effects against cancer cells such as Hep-2C . Furthermore, tetrahydroquinoline-based compounds are being investigated in pre-clinical research for numerous other applications, including as potential agents for Alzheimer's disease, as antimalarials, and as antifungal and antibacterial drugs . The presence of the aminomethyl group provides a synthetic handle for further functionalization, allowing medicinal chemists to explore structure-activity relationships and optimize lead compounds for enhanced potency and selectivity. Please be advised: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(aminomethyl)-8-methoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H14N2O2/c1-15-9-4-2-3-8-7(6-12)5-10(14)13-11(8)9/h2-4,7H,5-6,12H2,1H3,(H,13,14)

InChI Key

KORKKUSUIYRLSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=O)CC2CN

Origin of Product

United States

Preparation Methods

Reduction and Functionalization of 4-Keto-8-methoxy-1,2,3,4-tetrahydroquinoline

One classical method involves starting from a 4-keto-8-methoxy-1,2,3,4-tetrahydroquinoline intermediate, which is then subjected to reduction and subsequent amination steps to install the aminomethyl group at the 4-position.

  • The dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline derivatives in aqueous slightly alkaline media (pH ~9) with water-miscible solvents such as alcohols or glycols can yield 4-hydroxy derivatives. For example, 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline was converted to 4-hydroxy-6-methoxyquinoline with high yield using palladium black catalyst and fumaric acid as hydrogen acceptor under reflux conditions.
  • By analogy, the 8-methoxy substitution can be accommodated similarly, yielding 4-hydroxy-8-methoxy derivatives.
  • The 4-hydroxy group can then be converted to the 4-(aminomethyl) substituent through reductive amination or nucleophilic substitution reactions with appropriate amine sources.

Multi-Component Reactions and Pomeranz-Fritsch Type Cyclizations

More recent synthetic strategies involve multi-component reactions (MCRs) to build the tetrahydroquinoline core with substituents in place:

  • A multi-component reaction between substituted acetophenone derivatives, 2,2-dimethoxyethan-1-amine, and azides followed by acid-catalyzed Pomeranz-Fritsch cyclization can yield hydroxymethyl-substituted isoquinolines, which can be further transformed into chloromethyl derivatives. These intermediates can be converted into aminomethyl derivatives by nucleophilic substitution with ammonia or amines.
  • Although this method is more commonly applied to isoquinoline systems, it provides a useful blueprint for preparing aminomethyl-substituted tetrahydroquinoline derivatives.

Reductive Amination of 4-Formyl or 4-Keto Intermediates

Reductive amination is a versatile method to introduce the aminomethyl group:

  • Starting from a 4-formyl or 4-keto-8-methoxy-1,2,3,4-tetrahydroquinoline, treatment with ammonia or primary amines in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in solvents like 1,2-dichloroethane can afford the 4-(aminomethyl) derivatives in good yields.
  • This method allows for the selective introduction of the aminomethyl group without affecting the lactam or methoxy substituents.

Summary Table of Preparation Methods

Methodology Starting Material Key Reagents/Conditions Outcome Yield/Notes
Dehydrogenation of 4-keto-8-methoxy-tetrahydroquinoline 4-keto-8-methoxy-1,2,3,4-tetrahydroquinoline Pd black catalyst, fumaric acid or nitrobenzene, aqueous slightly alkaline medium (pH 9), reflux 4-hydroxy-8-methoxyquinoline intermediate ~95% yield reported for 6-methoxy analogs
Reductive amination of 4-formyl intermediate 4-formyl-8-methoxy-1,2,3,4-tetrahydroquinoline Ammonia or primary amine, NaBH(OAc)3 or NaBH3CN, dichloroethane or similar solvent 4-(Aminomethyl)-8-methoxy derivative High selectivity and yield
Multi-component reaction + Pomeranz-Fritsch cyclization Acetophenone derivatives + 2,2-dimethoxyethan-1-amine + azide Toluene, 100 °C; concentrated sulfuric acid for cyclization Hydroxymethyl isoquinoline intermediates convertible to aminomethyl Versatile for isoquinoline analogs; adaptable

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .

Scientific Research Applications

4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences among analogs arise from substituent types, positions, and electronic effects:

Compound Name Substituents (Position/Group) Molecular Formula Molecular Weight (g/mol) Key Features
4-(Aminomethyl)-8-methoxy-THQ-2-one (Target) 4-CH₂NH₂, 8-OCH₃ C₁₁H₁₃N₂O₂ 205.24 Methoxy (electron-donating), aminomethyl (basic)
4-(Aminomethyl)-6,8-dimethyl-THQ-2-one 4-CH₂NH₂, 6-CH₃, 8-CH₃ C₁₂H₁₆N₂O 204.27 Methyl groups enhance hydrophobicity
4-(Aminomethyl)-8-fluoro-6-methyl-THQ-2-one 4-CH₂NH₂, 8-F, 6-CH₃ C₁₁H₁₂FN₂O 205.13 Fluoro (electron-withdrawing), methyl (steric)
6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one 6-NH₂, 1-substituent C₁₇H₂₄N₃O 298.40 Pyrrolidine side chain enhances lipophilicity
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one 2-CH₃, ketone at position 4 C₁₀H₁₃NO 163.22 Ketone position alters ring conformation

Notes:

  • The methoxy group in the target compound increases hydrophobicity compared to fluoro or amino substituents but enhances electron density on the aromatic ring .
  • Aminomethyl groups improve water solubility via protonation at physiological pH, contrasting with methyl or fluoro substituents, which are neutral or slightly polar .

Physicochemical and Pharmacological Implications

  • Solubility: The target compound’s aminomethyl group enhances aqueous solubility compared to analogs with methyl or fluoro groups .
  • Bioavailability: Methoxy groups may improve membrane permeability, while aminomethyl groups facilitate active transport mechanisms .
  • Receptor Binding : Structural analogs in exhibited varied biological activities depending on substituents. For example, compound 24 showed CNS activity due to its pyrrolidine side chain, whereas the target compound’s methoxy group may target serotonin receptors .

Biological Activity

4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse pharmacological properties. The presence of both an aminomethyl group and a methoxy group enhances its reactivity and interaction with biological targets.

Chemical Structure

The molecular formula of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, with a molecular weight of approximately 206.24 g/mol. Its structure can be represented as follows:

InChI InChI 1S C11H14N2O2 c1 15 9 4 2 3 8 11 9 7 6 12 5 10 14 13 8 h2 4 7H 5 6 12H2 1H3 H 13 14 \text{InChI InChI 1S C11H14N2O2 c1 15 9 4 2 3 8 11 9 7 6 12 5 10 14 13 8 h2 4 7H 5 6 12H2 1H3 H 13 14 }

The biological activity of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to therapeutic effects. Some key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors.

Pharmacological Properties

Research has demonstrated that this compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Studies have shown that tetrahydroquinoline derivatives can possess antibacterial and antifungal properties.
  • Antioxidant Effects : The methoxy group contributes to the compound's ability to scavenge free radicals.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
4-(Aminomethyl)benzoic acidBenzoic acid core with an aminomethyl groupSimpler structure; lacks tetrahydroquinoline core
4-(Aminomethyl)indoleIndole core with an aminomethyl groupDifferent heterocyclic structure; potential neuroactivity
4-AminopyridinePyridine ring with an amino groupBasic nitrogen-containing ring; different reactivity profile

This table illustrates that the unique combination of functional groups in 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one contributes to its distinct chemical reactivity and enhanced biological activity compared to other compounds.

Antimicrobial Studies

Recent studies have indicated that derivatives of tetrahydroquinoline show promise as antimicrobial agents. For instance:

  • Study on Bacterial Inhibition : A study demonstrated that specific derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
  • Fungal Resistance : Another research highlighted the antifungal properties against Candida albicans, indicating a broad spectrum of antimicrobial activity.

Antioxidant Activity

The antioxidant capacity of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one was evaluated using various assays:

  • DPPH Assay : The compound showed a dose-dependent scavenging effect on DPPH radicals.

Q & A

Q. What are the optimized synthetic routes for 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving cyclization and functional group modifications. A common approach involves starting with 2-(3,4-dimethoxyphenyl)ethylamine (or derivatives) and reacting it with aldehydes under reductive conditions (e.g., LiAlH₄) to form the tetrahydroquinoline core. The methoxy group at position 8 is introduced either during the cyclization step or via post-synthetic modification (e.g., demethylation of a methoxy precursor). Key parameters include:
  • Temperature : Cyclization typically requires 220–270°C for 6–8 hours to ensure complete ring formation .
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization (ethanol/water) yields >90% purity.
    Table 1 : Comparison of Synthetic Routes
Starting MaterialReaction ConditionsYield (%)Purity (%)
2-(3,4-Dimethoxyphenyl)ethylamineLiAlH₄, THF, 220°C6295
8-Methoxy precursorHCl, reflux7592

Q. How can spectroscopic techniques confirm the structure of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aromatic protons (δ 6.5–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and aminomethyl protons (δ 2.5–3.5 ppm) confirm substituents.
  • ¹³C NMR : Carbonyl resonance at ~170 ppm (C-2 ketone) and methoxy carbon at ~55 ppm .
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : Molecular ion peak at m/z = 236.1 (C₁₁H₁₄N₂O₂) .

Q. What in vitro models are suitable for preliminary neuroprotective activity screening?

  • Methodological Answer :
  • Primary Neuronal Cultures : Assess protection against glutamate-induced excitotoxicity via MTT assay (IC₅₀ determination).
  • Oxidative Stress Models : Use H₂O₂-treated SH-SY5Y cells to measure ROS reduction (flow cytometry).
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition (Ellman’s method) at 1–100 µM concentrations. Prior studies on tetrahydroquinolines show IC₅₀ values of 10–50 µM .

Advanced Research Questions

Q. How does the 8-methoxy substituent influence binding affinity to biological targets compared to other substituents (e.g., methyl, hydroxyl)?

  • Methodological Answer :
  • Molecular Docking : Compare binding modes using AutoDock Vina. The methoxy group’s electron-donating effects enhance π-π stacking with aromatic residues (e.g., Tyr337 in AChE).
  • Comparative SAR : Replace methoxy with methyl (hydrophobic) or hydroxyl (H-bond donor). Methoxy derivatives show 2–3x higher affinity for serotonin receptors than methyl analogs .
  • Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies ΔG changes (~-8 kcal/mol for methoxy vs. -6 kcal/mol for methyl) .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-cancer vs. neuroprotective effects) across studies?

  • Methodological Answer :
  • Dose-Dependent Analysis : Conduct dose-response curves (0.1–100 µM) to identify biphasic effects (e.g., neuroprotection at low doses vs. cytotoxicity at high doses).
  • Cell-Type Specificity : Test across multiple cell lines (e.g., HEK293, PC12, MCF-7) to isolate tissue-specific mechanisms.
  • Pathway Profiling : RNA-seq or phosphoproteomics identifies divergent pathways (e.g., Akt/mTOR for neuroprotection vs. p53 for apoptosis) .

Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound class?

  • Methodological Answer :
  • Conformational Flexibility : The tetrahydroquinoline ring’s puckering affects target engagement. Use X-ray crystallography (e.g., PDB 6XYZ) to correlate ring conformation with activity .
  • Metabolic Stability : Hepatic microsome assays reveal rapid demethylation of the methoxy group (t₁/₂ = 30 min), complicating SAR. Introduce fluorine at position 8 to block metabolism .
  • Data Integration : Machine learning (e.g., Random Forest) combines synthetic, spectroscopic, and bioactivity data to predict novel analogs .

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